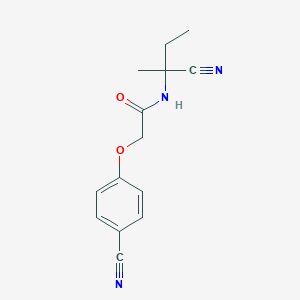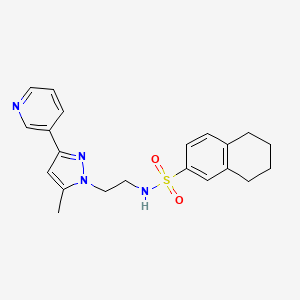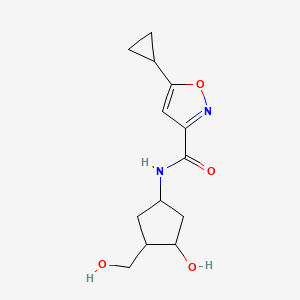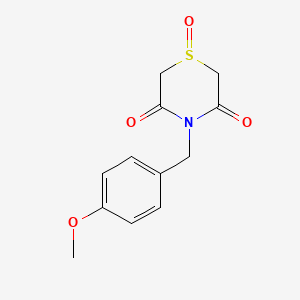
2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine” is a chemical compound with the CAS Number: 127127-32-6 . It has a molecular weight of 258.16 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16BrNO/c1-11(2,3)10(14-4)8-6-5-7-9(12)13-8/h5-7,10H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that bromopyridines are often used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a melting point of 42-43 degrees Celsius . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Antioxidant Properties and Organic Synthesis
A study by Wijtmans et al. (2004) explored the synthesis and reactivity of a series of 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their potential as novel chain-breaking antioxidants. This research demonstrates the utility of substituted pyridines in developing compounds with significant antioxidant properties, suggesting a potential area of application for 2-Bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine in synthesizing related structures (Wijtmans et al., 2004).
Regioselective Synthesis and Catalysis
Verma et al. (2016) reported the development of a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. This study underscores the role of pyridine derivatives in facilitating selective organic transformations, indicating possible applications for this compound in similar catalytic processes (Verma et al., 2016).
Cross-Coupling Reactions
Parry et al. (2002) discussed the synthesis of functionalized pyridylboronic acids and their application in Suzuki cross-coupling reactions to yield novel heteroarylpyridine derivatives. This highlights the importance of pyridine derivatives in cross-coupling reactions, a key methodology in organic synthesis, suggesting similar applications for this compound (Parry et al., 2002).
Antiviral Activity
Hocková et al. (2003) synthesized a series of 2,4-diamino-6-substituted pyrimidines with significant antiretroviral activity. This suggests the potential for pyridine derivatives in the development of antiviral agents, indicating a research direction for this compound in medicinal chemistry (Hocková et al., 2003).
Halogenation and Activation of Pyridines
Canibano et al. (2001) investigated the regioselective halogenation of activated pyridines, an important reaction for functionalizing pyridine rings. This study showcases the chemical reactivity of pyridine derivatives towards halogenation, which could be relevant for modifying this compound (Canibano et al., 2001).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-(1-methoxy-2,2-dimethylpropyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-11(2,3)10(14-4)8-6-5-7-9(12)13-8/h5-7,10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSMMSUSMDFZRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=CC=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)


![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![N-(4-isopropylphenyl)-N-methyl-2-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2573830.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid](/img/structure/B2573832.png)
